molecular formula C13H17N5O4S B2807077 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide CAS No. 1904185-20-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2807077
CAS No.: 1904185-20-1
M. Wt: 339.37
InChI Key: NTGXIHYQALHJRO-UHFFFAOYSA-N
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Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,2,3]triazin-4(3H)-one core linked to a morpholine moiety via an ethyl bridge. The morpholine group enhances solubility and may influence binding interactions due to its electron-rich oxygen atom, distinguishing it from other derivatives with aryl or alkyl substituents.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c19-13-11-3-1-2-4-12(11)15-16-18(13)6-5-14-23(20,21)17-7-9-22-10-8-17/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGXIHYQALHJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazine ring, followed by functionalization to introduce the morpholine and sulfonamide groups. The reaction conditions often require the use of catalysts, such as gold(I) complexes, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Aryl Groups : The morpholine substituent introduces polarity and hydrogen-bonding capacity, contrasting with hydrophobic groups like 4-methylphenyl in 5c .
  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound, 5c) typically exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–16), affecting binding to basic enzyme pockets .

Example Reaction Conditions :

  • Sulfonamides : TCT:DMF adduct, dichloromethane, room temperature, yields >70% .
  • Carboxamides : Thionyl chloride, benzotriazole, and amines, yields 60–85% .

Molecular Modeling Insights :

  • Benzo[d]triazinone derivatives interact with α-glucosidase via π-π stacking (aromatic core) and hydrogen bonding (sulfonamide/carboxamide groups) .
  • Morpholine’s oxygen could form additional H-bonds with catalytic residues (e.g., Asp214 in yeast α-glucosidase), enhancing inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5c 14a
LogP ~1.5–2.0 (estimated) ~3.0–3.5 ~2.0–2.5
Water Solubility High (morpholine enhances polarity) Low (hydrophobic substituent) Moderate (carboxamide flexibility)
Metabolic Stability Likely stable (morpholine resists oxidation) Moderate (aryl group prone to CYP450) Variable (depends on alkyl chain)

Note: Morpholine-containing compounds often exhibit improved bioavailability due to balanced lipophilicity and solubility .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article synthesizes diverse research findings regarding its biological activity, including data from case studies and relevant tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.42 g/mol

The structure includes a morpholine ring, a sulfonamide group, and a 4-oxobenzo[d][1,2,3]triazin moiety, which are pivotal for its biological interactions.

Enzyme Inhibition

Research indicates that derivatives of the 4-oxobenzo[d][1,2,3]triazin structure exhibit potent inhibitory activity against various enzymes. Notably:

  • Acetylcholinesterase (AChE) : Compounds similar to this compound have been shown to inhibit AChE effectively, which is crucial for therapeutic strategies against Alzheimer's disease. For example, a related compound demonstrated mixed-type inhibition with significant binding to both the catalytic and peripheral sites of AChE .
  • Butyrylcholinesterase (BuChE) : While many derivatives showed lower activity against BuChE compared to AChE, some compounds exhibited comparable effects to established inhibitors like donepezil .

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives possess neuroprotective properties. For instance:

  • A study highlighted that specific 4-oxobenzo[d][1,2,3]triazin derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) in PC12 cells. This suggests potential applications in neurodegenerative disease management .

Anticancer Activity

The biological activity of this compound also extends to anticancer properties:

  • In vitro Studies : Research has indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, some benzotriazine derivatives have shown effectiveness against HepG2 liver carcinoma cells by interfering with cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceKey Findings
AChE InhibitionCompound 6jHigh inhibitory activity; mixed-type inhibition mode
NeuroprotectionRelated DerivativeSignificant protection against H₂O₂-induced oxidative stress
Anticancer ActivityBenzotriazine DerivativesEffective against HepG2 carcinoma cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide?

  • Methodology :

  • Multi-step synthesis : Begin with coupling the benzo[d][1,2,3]triazin-4-one core to an ethylenediamine derivative, followed by sulfonamide formation using morpholine-4-sulfonyl chloride.
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and chromatographic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify key protons (e.g., morpholine sulfonamide NH, triazine ring protons) and carbons (e.g., carbonyl groups at ~170 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of morpholine or sulfonamide groups).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?

  • Methodology :

  • pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 3–10) at 25°C and 37°C. Use UV-Vis spectroscopy to track degradation (e.g., absorbance changes at λ = 300 nm).
  • Temperature optimization : Perform Arrhenius analysis to determine activation energy for decomposition. Compare yields under reflux (80°C) vs. room temperature .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar sulfonamide derivatives?

  • Methodology :

  • Comparative assays : Test the compound alongside analogs (e.g., morpholine-free derivatives) in standardized in vitro models (e.g., enzyme inhibition assays).
  • Structural analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., triazine vs. quinazolinone cores) with activity differences .

Q. How can kinetic analysis elucidate reaction mechanisms involving this compound?

  • Methodology :

  • Pseudo-first-order kinetics : Vary concentrations of reactants (e.g., nucleophiles) while maintaining excess of the compound. Monitor reaction progress via stopped-flow spectroscopy.
  • Isotope labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways of the sulfonamide group .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) and calculate binding energies. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Train models on datasets of sulfonamide bioactivities to predict IC₅₀ values for novel targets .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and stability?

  • Methodology :

  • Standardized protocols : Replicate experiments using identical solvents (e.g., DMSO stock solutions) and storage conditions (-20°C, desiccated).
  • Analytical cross-validation : Compare solubility measurements via nephelometry (turbidity) vs. HPLC quantification .

Q. What experimental approaches reconcile divergent results in catalytic activity studies?

  • Methodology :

  • Control experiments : Include known inhibitors/activators to benchmark assay conditions.
  • Surface characterization : Use SEM/EDS to verify catalyst morphology and elemental composition in heterogeneous reactions .

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